REACTION_CXSMILES
|
Cl[C:2]1[N:9]=[C:8]([CH3:10])[C:7]([Cl:11])=[C:6]([CH3:12])[C:3]=1[C:4]#[N:5].C([O-])([O-])=O.[K+].[K+].[NH:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[Cl:11][C:7]1[C:6]([CH3:12])=[C:3]([C:4]#[N:5])[C:2]([N:19]2[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[N:9][C:8]=1[CH3:10] |f:1.2.3|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=C(C(=N1)C)Cl)C
|
Name
|
|
Quantity
|
275 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
5141 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under microwave
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between 1N HCl and DCM
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=NC1C)N1CCNCC1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.922 mmol | |
AMOUNT: MASS | 231 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |